molecular formula C9H8N4O3 B8132041 2-amino-8-methyl-6-nitro-1H-quinazolin-4-one

2-amino-8-methyl-6-nitro-1H-quinazolin-4-one

Cat. No.: B8132041
M. Wt: 220.18 g/mol
InChI Key: HDSKFJMSGVKOTG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-amino-8-methyl-6-nitro-1H-quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

    Combination: This reaction involves the combination of two or more substances to form a single new substance.

Scientific Research Applications

2-amino-8-methyl-6-nitro-1H-quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Medicine: The compound could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: It may be used in the production of various chemical products and materials.

Comparison with Similar Compounds

2-amino-8-methyl-6-nitro-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-amino-8-methyl-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-4-2-5(13(15)16)3-6-7(4)11-9(10)12-8(6)14/h2-3H,1H3,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSKFJMSGVKOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=NC2=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1NC(=NC2=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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